molecular formula C12H8O B14315684 Acenaphthylen-5-OL CAS No. 112673-68-4

Acenaphthylen-5-OL

Cat. No.: B14315684
CAS No.: 112673-68-4
M. Wt: 168.19 g/mol
InChI Key: HVCHCXNVRJNHNX-UHFFFAOYSA-N
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Description

Acenaphthylen-5-OL is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth position of the acenaphthylene structure. Acenaphthylene itself is a yellow solid that is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acenaphthylen-5-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions . The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the hydroxylated product.

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic oxidation of acenaphthylene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the hydroxylation reaction. The reaction is typically carried out in a continuous flow reactor to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acenaphthylen-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Acenaphthylen-5-OL involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acenaphthylen-5-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and applications compared to its non-hydroxylated counterparts .

Properties

CAS No.

112673-68-4

Molecular Formula

C12H8O

Molecular Weight

168.19 g/mol

IUPAC Name

acenaphthylen-5-ol

InChI

InChI=1S/C12H8O/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7,13H

InChI Key

HVCHCXNVRJNHNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CC=C(C3=C1)O)C=C2

Origin of Product

United States

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